5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15593665
InChI: InChI=1S/C21H17ClN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h3-9,11-12,23H,1,10H2,2H3
SMILES:
Molecular Formula: C21H17ClN4O3S
Molecular Weight: 440.9 g/mol

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

CAS No.:

Cat. No.: VC15593665

Molecular Formula: C21H17ClN4O3S

Molecular Weight: 440.9 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one -

Specification

Molecular Formula C21H17ClN4O3S
Molecular Weight 440.9 g/mol
IUPAC Name 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Standard InChI InChI=1S/C21H17ClN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h3-9,11-12,23H,1,10H2,2H3
Standard InChI Key UPVDUCOPEVWCRM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Information

  • Molecular Formula: C21H19ClN4O5S

  • Molecular Weight: 474.9 g/mol

  • IUPAC Name: 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one .

Structural Features

The compound contains:

  • A chlorophenyl group attached to a sulfonyl moiety.

  • A triazatricyclic core with conjugated double bonds.

  • A prop-2-enyl substituent and an imine functional group.

These features suggest a rigid molecular framework with potential for specific biological interactions or catalytic applications.

General Synthesis

The synthesis of similar sulfonamide-based compounds often involves:

  • Sulfonylation reactions, where a sulfonyl chloride reacts with an amine or imine precursor.

  • Cyclization steps to form the triazatricyclic core.

  • Functionalization with substituents such as chlorophenyl or prop-2-enyl groups .

Related Compounds

Compounds with similar frameworks have been synthesized for various purposes:

  • Medicinal Chemistry: Analogous molecules have been explored for their anticancer and hypoglycemic activities .

  • Material Science: Sulfonamide derivatives are used in polymer chemistry for their thermal stability.

Pharmaceutical Applications

The presence of an imino group and a sulfonamide moiety suggests potential biological activity:

  • Anticancer Activity: Sulfonamides are known to inhibit enzymes like carbonic anhydrase, which may make this compound a candidate for anticancer drug development .

  • Antimicrobial Properties: The triazatricyclic structure could interact with bacterial enzymes.

Catalytic Uses

The rigid structure and electron-rich sulfonyl group may enable catalytic applications in organic synthesis.

Crystallographic Data

Studies on related compounds show:

  • U-shaped molecular conformations.

  • Hydrogen bonding interactions that stabilize crystal structures .

Biological Testing

Preliminary tests on similar compounds indicate:

  • Moderate cytotoxicity against cancer cell lines (e.g., HeLa cells) .

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